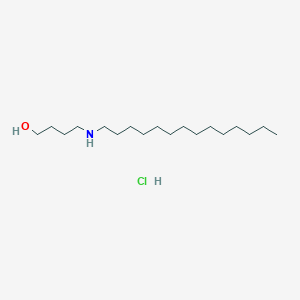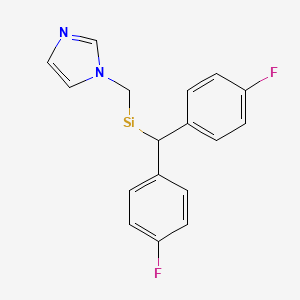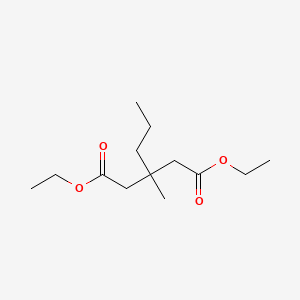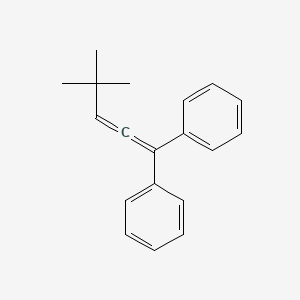
1,1'-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene is an organic compound with a unique structure characterized by the presence of two benzene rings connected by a 4,4-dimethylpenta-1,2-diene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene typically involves the reaction of benzene derivatives with 4,4-dimethylpenta-1,2-diene under specific conditions. One common method involves the use of Friedel-Crafts alkylation, where benzene reacts with 4,4-dimethylpenta-1,2-diene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of 1,1’-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
1,1’-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the diene bridge allows for potential conjugation and electron delocalization, which can influence its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Pentadiene, 2,4-dimethyl-: A structurally similar compound with a different arrangement of the diene moiety.
2,4-Dimethyl-1,3-pentadiene: Another related compound with variations in the positioning of the methyl groups and double bonds.
Uniqueness
1,1’-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
81740-70-7 |
|---|---|
Molecular Formula |
C19H20 |
Molecular Weight |
248.4 g/mol |
InChI |
InChI=1S/C19H20/c1-19(2,3)15-14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,1-3H3 |
InChI Key |
JOZHFEIJMGZJDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=C=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


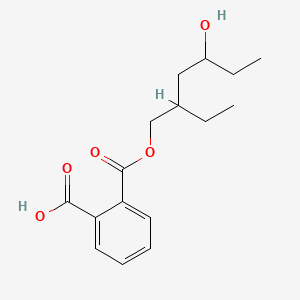
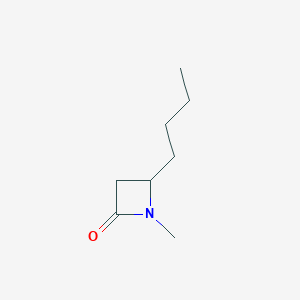


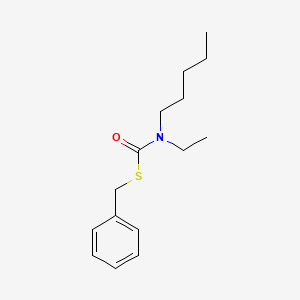
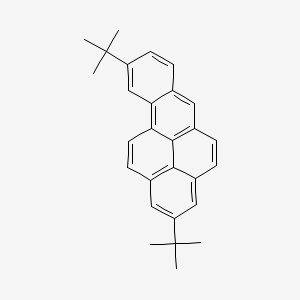

![6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14422643.png)


